Enhanced Acidity (Lower pKa) of 2-Methyladamantane-2-carboxylic acid Compared to 1-Adamantanecarboxylic Acid
2-Methyladamantane-2-carboxylic acid exhibits a lower predicted pKa (4.77 ± 0.20) compared to 1-adamantanecarboxylic acid (4.86 ± 0.20) . This difference in acidity is a direct consequence of the 2-methyl substitution and the resulting electronic and steric effects around the carboxylic acid moiety [1]. This property can influence reaction conditions for derivatization and salt formation.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.77 ± 0.20 (Predicted) |
| Comparator Or Baseline | 1-Adamantanecarboxylic acid: 4.86 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa ≈ -0.09 (lower pKa = stronger acid) |
| Conditions | Predicted values based on chemical structure |
Why This Matters
This subtle but measurable difference in acidity is critical for chemists optimizing reaction yields in amide coupling or esterification, as it dictates the required base strength and proton transfer efficiency.
- [1] ChemicalBook. 1-Adamantanecarboxylic acid (CAS 828-51-3). https://www.chemicalbook.cn/CASEN_828-51-3.htm View Source
